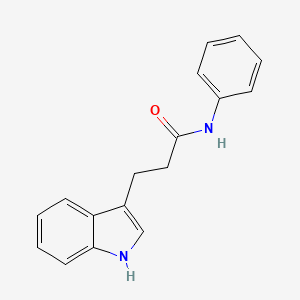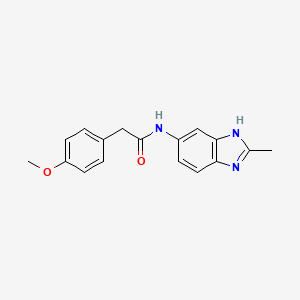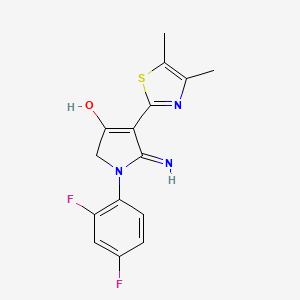
3-(1H-indol-3-yl)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-N-phenylpropanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, and a phenylpropanamide group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-phenylpropanamide typically involves the reaction of indole derivatives with phenylpropanamide precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The resulting indole derivative can then be reacted with a phenylpropanamide precursor to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and isolation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-indol-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various substituted indole compounds .
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-N-phenylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(1H-indol-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
3-(1H-indol-3-yl)-N-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring and a phenylpropanamide group allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C17H16N2O/c20-17(19-14-6-2-1-3-7-14)11-10-13-12-18-16-9-5-4-8-15(13)16/h1-9,12,18H,10-11H2,(H,19,20) |
InChI-Schlüssel |
FJVGEMBYUUJBHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12180247.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea](/img/structure/B12180258.png)

![N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12180268.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B12180279.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12180280.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B12180283.png)

![N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180306.png)
![3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one](/img/structure/B12180314.png)



